- Labelling of GW796406X with (M+4)-methylcopperJournal of Labelled Compounds and Radiopharmaceuticals, 2007, 50(5-6), 500-501,
Cas no 90719-30-5 (Locostatin)

Locostatin structure
Productnaam:Locostatin
Locostatin Chemische en fysische eigenschappen
Naam en identificatie
-
- (4S)-N-Crotonyl-4-benzyl-2-oxazolidinone
- (N-CROTONYL)-(4S)-BENZYL-2-OXAZOLIDINONE
- (N-CROTONYL)-(4S)-ISOPROPYL-2-OXAZOLIDINONE
- (4S)-3-[(E)-BUT-2-ENOYL]-4-BENZYL-2-OXAZOLIDINONE
- (4S)-N-[(2E)-but-2-enoyl]-4-phenylmethyl-1,3-oxazolidin-2-one
- (N-Crotonyl)-(R)-4-benzyl-2-oxazolidinone
- (R)-4-BENZYL-3-CROTONYL-2-OXAZOLIDINONE
- (S)-3-((E)-but-2-enoyl)-4-benzyloxazolidin-2-one
- (S)-3-((E)-but-2-enoyl)-4-benzyloxazolidinone
- (S,E)-3-(but-2'-enoyl)-4-benzyloxazolidin-2-one
- (S,E)-4-benzyl-3-(but-2-enoyl)oxazolidin-2-one
- 4-(S)-benzyl-((
- (4S)-3-[(E)-1-Oxo-2-butenyl]-4-(phenylmethyl)-2-oxazolidinone
- UIC-1005
- (4S)-3-[(2E)-1-Oxo-2-buten-1-yl]-4-(phenylmethyl)-2-oxazolidinone (ACI)
- 2-Oxazolidinone, 3-(1-oxo-2-butenyl)-4-(phenylmethyl)-, [S-(E)]- (ZCI)
- 2-Oxazolidinone, 3-[(2E)-1-oxo-2-butenyl]-4-(phenylmethyl)-, (4S)- (9CI)
- (4S)-4-Benzyl-3-((E)-2-butenoyl)oxazolidin-2-one
- Locostatin
- UIC 1005
- Locostatin, >=98% (HPLC)
- F96187
- (S)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one
- Cell Sheet Migration Inhibitor, Locostatin
- (S)-(+)-4-Benzyl-3-crotonyl-2-oxazolidinone, 97%
- AKOS015913245
- (S)-3-(1-Oxo-2-butenyl)-4-(phenylmethyl)-2-oxazolidinone; (4S)-3-(1-Oxo-2-buten-1-yl)-4-(phenylmethyl)-2-oxazolidinone
- (E/Z)-Locostatin
- DA-54986
- UTZAFVPPWUIPBH-QSLRECBCSA-N
- DTXCID901021597
- CS-W014127
- (4S)-4-benzyl-3-((E)-but-2-enoyl)-1,3-oxazolidin-2-one
- (S,E)-4-benzyl-3-but-2-enoyloxazolidin-2-one
- AS-41290
- 90719-30-5
- (S)-(+)-4-Benzyl-3-crotonyl-2-oxazolidi
- SCHEMBL5058895
- CS-0136354
- 133812-16-5
- HY-W013411A
- (4S)-4-benzyl-3-[(E)-but-2-enoyl]-1,3-oxazolidin-2-one
- SCHEMBL5058893
- DTXSID40879994
- (4S)-3-((E)-2-butenoyl)-4-benzyl-2-oxazolidinone
- HY-W013411
- MFCD00278769
-
- MDL: MFCD00278769
- Inchi: 1S/C14H15NO3/c1-2-6-13(16)15-12(10-18-14(15)17)9-11-7-4-3-5-8-11/h2-8,12H,9-10H2,1H3/b6-2+/t12-/m0/s1
- InChI-sleutel: UTZAFVPPWUIPBH-QSLRECBCSA-N
- LACHT: C(C1C=CC=CC=1)[C@H]1COC(=O)N1C(=O)/C=C/C
Berekende eigenschappen
- Exacte massa: 197.10500
- Monoisotopische massa: 245.10519334g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 4
- Complexiteit: 345
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 46.6Ų
- Aantal tautomers: nothing
- Oppervlakte lading: 0
- XLogP3: 2.5
Experimentele eigenschappen
- Kleur/vorm: Not available
- Smeltpunt: 84-88 °C(lit.)
- Oplosbaarheid: DMSO: ≥30mg/mL
- PSA: 46.61000
- LogboekP: 1.29870
- Oplosbaarheid: Not available
Locostatin Beveiligingsinformatie
- Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
- WGK Duitsland:3
- Veiligheidsinstructies: S24/25
- Opslagvoorwaarde:2-8°C
Locostatin Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1206994-50mg |
Locostatin |
90719-30-5 | 98% | 50mg |
¥1621 | 2023-02-17 | |
Chemenu | CM529116-50mg |
(S,E)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one |
90719-30-5 | 98% | 50mg |
$67 | 2024-07-20 | |
Ambeed | A127375-1g |
(S,E)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one |
90719-30-5 | 98% | 1g |
$957.0 | 2025-02-24 | |
MedChemExpress | HY-W013411A-50mg |
Locostatin |
90719-30-5 | 99.82% | 50mg |
¥2800 | 2024-07-21 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci13378-10mg |
Locostatin |
90719-30-5 | 98% | 10mg |
¥891.00 | 2023-09-09 | |
Chemenu | CM529116-250mg |
(S,E)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one |
90719-30-5 | 98% | 250mg |
$192 | 2024-07-20 | |
MedChemExpress | HY-W013411A-5mg |
Locostatin |
90719-30-5 | 99.82% | 5mg |
¥468 | 2024-07-21 | |
MedChemExpress | HY-W013411A-10mM*1 mL in DMSO |
Locostatin |
90719-30-5 | 99.82% | 10mM*1 mL in DMSO |
¥514 | 2024-07-21 | |
1PlusChem | 1P006BIH-250mg |
(N-CROTONYL)-(4S)-ISOPROPYL-2-OXAZOLIDINONE |
90719-30-5 | 97% | 250mg |
$584.00 | 2025-02-21 | |
Axon Medchem | 2590-10mg |
Locostatin |
90719-30-5 | 100% | 10mg |
€60.00 | 2025-03-06 |
Locostatin Productiemethode
Synthetic Routes 1
Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C
Referentie
Synthetic Routes 2
Reactievoorwaarden
1.1 Reagents: Triethylamine , Lithium chloride Solvents: Tetrahydrofuran ; -15 °C; -15 °C → rt; 12 h, rt
Referentie
- Stereocontrolled total synthesis of (-)-kainic acidOrganic Letters, 2007, 9(9), 1635-1638,
Synthetic Routes 3
Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 15 min, -78 °C
1.2 30 min, -78 °C; -78 °C → 0 °C; 15 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 30 min, -78 °C; -78 °C → 0 °C; 15 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Referentie
- A Concise Diels-Alder Strategy for the Asymmetric Synthesis of (+)-Albicanol, (+)-Albicanyl Acetate, (+)-Dihydrodrimenin, and (-)-DihydroisodrimeninolOrganic Letters, 2009, 11(15), 3178-3181,
Synthetic Routes 4
Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 15 min, -78 °C
1.2 -78 °C; 30 min, -78 °C; 15 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 -78 °C; 30 min, -78 °C; 15 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referentie
- Palladium-Catalyzed Diastereoselective Synthesis of 3-Arylbutanoic Acid DerivativesJournal of Organic Chemistry, 2017, 82(23), 12286-12293,
Synthetic Routes 5
Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; rt; 30 min, rt
1.2 rt; 5 h, rt
1.3 Reagents: Water ; rt
1.2 rt; 5 h, rt
1.3 Reagents: Water ; rt
Referentie
- Stereoselective synthesis of an alarm pheromone of Grematogaster ants using (4S)-4-benzyloxazolidinone as chiral auxiliaryChemistry of Natural Compounds, 2010, 46(1), 83-85,
Synthetic Routes 6
Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 45 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; -78 °C → rt
1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; -78 °C → rt
Referentie
- Highly diastereoselective conjugate additions of monoorganocopper reagents to chiral imidesTetrahedron, 2004, 60(9), 2097-2110,
Locostatin Raw materials
Locostatin Preparation Products
Locostatin Gerelateerde literatuur
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
-
Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
-
Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
-
5. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:90719-30-5)Locostatin

Zuiverheid:99%/99%
Hoeveelheid:250mg/1g
Prijs ($):240.0/861.0